O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group, a phenyl ring, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine typically involves the reaction of a methoxycarbonyl compound with a hydroxylamine derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and at a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines or hydroxylamines. Substitution reactions result in the formation of new compounds with different functional groups replacing the hydroxylamine moiety.
Scientific Research Applications
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine
- O-(Methoxycarbonyl)-N-(2-oxo-2-phenylethylidene)hydroxylamine
- O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethyl)hydroxylamine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methoxycarbonyl group and a phenyl ring. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
70979-95-2 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C11H11NO4/c1-8(12-16-11(14)15-2)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-8+ |
InChI Key |
ZOSXMYXXXWLINL-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)OC)/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=NOC(=O)OC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.